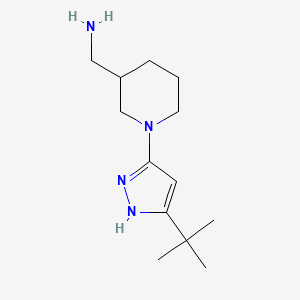

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

Description

Properties

IUPAC Name |

[1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-13(2,3)11-7-12(16-15-11)17-6-4-5-10(8-14)9-17/h7,10H,4-6,8-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOKGFBHZUQUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N2CCCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Aminopyrazole derivatives, either commercially available or synthesized, serve as key starting materials.

- Piperidine derivatives substituted at the 3- or 4-position with amine functionalities are prepared or procured for further coupling.

Synthetic Approaches

Three main synthetic approaches have been reported for related pyrazole-piperidine compounds, adaptable for the target compound:

Suzuki Coupling Reaction

- The Suzuki-Miyaura cross-coupling is a pivotal step for attaching substituted pyrazole rings to piperidine cores.

- For example, compound 3 (a halogenated pyrazole derivative) is coupled with boronic acid or ester derivatives of piperidine under palladium catalysis to form the biaryl linkage.

- Typical conditions involve palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and polar solvents at moderate temperatures.

- This method affords high yields (up to 94%) and good selectivity.

Buchwald–Hartwig Amination

- This palladium-catalyzed amination reaction is used to introduce the methanamine group onto the piperidine ring.

- The reaction uses amine nucleophiles and aryl or heteroaryl halides under Pd catalysis with suitable ligands.

- It is effective for forming C–N bonds in the piperidine-pyrazole framework.

Reductive Amination

- Reductive amination is employed to install the methanamine substituent on the piperidine ring.

- Aldehyde or ketone intermediates derived from the piperidine core are reacted with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride).

- This step is often performed after pyrazole coupling to finalize the methanamine substitution.

Protection and Deprotection Strategies

- The tert-butyl group on the pyrazole ring is generally introduced early and retained throughout synthesis due to its steric and electronic stability.

- Amines on the piperidine ring may be protected as carbamates (e.g., tert-butyl carbamate) during multi-step synthesis to prevent side reactions.

- Acid-mediated deprotection (e.g., trifluoroacetic acid treatment) is used to liberate the free amine at the final step.

Catalysts and Reaction Conditions

- Palladium catalysts such as palladium on carbon, palladium acetate, and palladium hydroxide are commonly used.

- Hydrogenation steps (where applicable) are carried out under mild hydrogen pressure (1–10 bar, preferably 3–7 bar).

- Solvents include polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and alcohols such as methanol or ethanol.

Representative Synthetic Scheme (Summary)

Research Findings and Optimization

- The choice of catalyst and ligand in the Suzuki and Buchwald–Hartwig reactions critically affects yield and selectivity.

- Temperature control and reaction time optimization are essential for minimizing side reactions and maximizing purity.

- Use of in silico calculations to select appropriate amines for reductive amination has improved efficiency in some studies.

- Multi-step synthesis routes have been streamlined by combining steps such as oxidation and reductive amination in sequence to reduce purification stages.

Analytical and Characterization Data

- The final compound is characterized by standard spectroscopic methods including NMR, MS, and IR.

- Molecular weight: 236.36 g/mol.

- Molecular formula: C13H24N4.

- Structural confirmation via 2D and 3D NMR and mass spectrometry is routine.

Chemical Reactions Analysis

Types of Reactions

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of reduced amines or alkanes

Substitution: Formation of secondary or tertiary amines

Scientific Research Applications

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine: has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Substituent Effects

- Analogous tert-butyl pyrazole derivatives are used in kinase inhibitors .

- Phenyl/Bromophenyl Groups : Compounds like 5-phenyl- or 4-bromophenyl analogs (e.g., ) prioritize π-π stacking and halogen bonding, useful in aromatic binding pockets.

- Piperidine vs. Linear Amines : The piperidine ring in the target compound introduces conformational rigidity and basicity (pKa ~10.5 for piperidine), contrasting with linear amines (e.g., , pKa ~9.5) .

Functional Implications

- Target Selectivity : The bulky tert-butyl group may hinder binding to flat active sites but improve selectivity for hydrophobic pockets (e.g., lipid-binding domains).

- Solubility vs. Permeability : Hydrochloride salts (e.g., ) enhance solubility, whereas tert-butyl derivatives prioritize permeability, a trade-off critical for CNS-targeting drugs.

- Biological Activity : Pyrazole-amine scaffolds are prevalent in serotonin receptor modulators and kinase inhibitors. The piperidine variant could target G protein-coupled receptors (GPCRs) .

Biological Activity

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Initiated using alkyl hydrazine and diketone through cyclization.

- Introduction of the tert-Butyl Group : Achieved via alkylation with tert-butyl halides under basic conditions.

- Formation of the Piperidine Ring : Conducted through a Mannich reaction involving formaldehyde and a secondary amine.

- Attachment of the Methanamine Group : Final step in the synthesis process, resulting in the desired compound .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and interaction with cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole structure have shown effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents. In particular, compounds derived from similar scaffolds have demonstrated significant apoptosis-inducing activities in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | Concentration (μM) | Effect on Caspase-3 Activity | Reference |

|---|---|---|---|---|

| 7d | MDA-MB-231 | 10 | 1.33 times | |

| 7h | MDA-MB-231 | 10 | 1.57 times | |

| 10c | MDA-MB-231 | 10 | Enhanced |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways that regulate apoptosis and cell proliferation.

Comparative Analysis

Comparative studies with other pyrazole-containing compounds indicate that variations in substituents can significantly affect biological activity. For example, compounds with different substituents on the pyrazole ring have shown varying degrees of efficacy against different cancer types, including lung and colorectal cancers .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine | Similar scaffold | Moderate anticancer activity |

| (1-(5-phenyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine | Similar scaffold | High anticancer activity |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : Investigated the effects of various pyrazole derivatives on breast cancer cell lines, revealing significant apoptosis at low concentrations.

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for synthesizing (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine?

Answer:

The synthesis typically involves a multi-step approach:

Condensation Reactions : Reacting substituted propenones with hydrazine derivatives to form pyrazole intermediates. For example, hydrazine reacts with β-keto esters or α,β-unsaturated ketones under acidic conditions to yield pyrazole cores .

Cyclization : The piperidine ring is introduced via cyclization reactions. A reported method uses thiocarbohydrazine with ketones, followed by cyclization to form fused pyrazole-piperidine systems .

Functionalization : The methanamine group is introduced via reductive amination or nucleophilic substitution. Sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid is commonly used for reductive amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.